Molecular Weight and Substituent Complexity as a Key Differentiator
The target compound possesses a molecular weight of 235.16 g/mol, which is significantly higher than that of its closest commercially listed analogs. This higher molecular weight is a direct consequence of the extended, branched 4-bromo-3-methylbutyl side chain, which distinguishes it from simpler, more common bromo-THP building blocks . The increased steric bulk and molecular complexity are critical parameters for modulating intermolecular interactions and metabolic stability in lead optimization programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 235.16 |
| Comparator Or Baseline | 4-(3-bromobutyl)tetrahydro-2H-pyran: 221.13; 4-Bromotetrahydropyran: 165.03; 4-(Bromomethyl)tetrahydropyran: 179.06 |
| Quantified Difference | +14.03 g/mol vs. 4-(3-bromobutyl) analog; +70.13 g/mol vs. 4-Bromotetrahydropyran |
| Conditions | Calculated from molecular formula (C₁₀H₁₉BrO) and vendor-reported values for comparators . |
Why This Matters
Higher molecular weight directly correlates with a more complex and sterically demanding structure, which is a critical selection criterion for designing diverse screening libraries and probing specific binding pockets.
